3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylcarbonyl group, a tetrahydrofuran-2-ylmethyl group, and a sulfamoyl group attached to a benzamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Phenylcarbonyl Intermediate: This step involves the reaction of a suitable amine with a phenylcarbonyl chloride under basic conditions to form the phenylcarbonyl intermediate.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a tetrahydrofuran-2-ylmethyl halide.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with a sulfamoyl chloride under basic conditions.
Final Coupling Reaction: The final step involves coupling the phenylcarbonyl intermediate with the tetrahydrofuran-2-ylmethyl sulfamoyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide
- 3-[(phenylcarbonyl)amino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-benzamido-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O5S/c29-24(18-6-2-1-3-7-18)28-21-9-4-8-19(16-21)25(30)27-20-11-13-23(14-12-20)34(31,32)26-17-22-10-5-15-33-22/h1-4,6-9,11-14,16,22,26H,5,10,15,17H2,(H,27,30)(H,28,29) |
InChI Key |
KWGSVLWVVFNACS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.